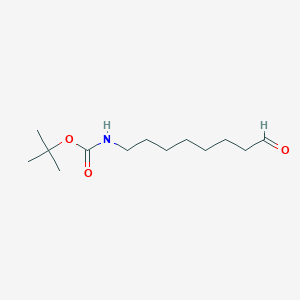tert-Butyl 8-oxooctylcarbamate
CAS No.: 133728-26-4
Cat. No.: VC4154324
Molecular Formula: C13H25NO3
Molecular Weight: 243.347
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 133728-26-4 |
|---|---|
| Molecular Formula | C13H25NO3 |
| Molecular Weight | 243.347 |
| IUPAC Name | tert-butyl N-(8-oxooctyl)carbamate |
| Standard InChI | InChI=1S/C13H25NO3/c1-13(2,3)17-12(16)14-10-8-6-4-5-7-9-11-15/h11H,4-10H2,1-3H3,(H,14,16) |
| Standard InChI Key | NJXIJKXUFFXDMC-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCCCCCCCC=O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
tert-Butyl 8-oxooctylcarbamate consists of a linear 8-oxooctyl chain linked to a carbamate group protected by a tert-butyl moiety. The SMILES notation (CC(C)(C)OC(=O)NCCCCCCCC=O) and InChIKey (NJXIJKXUFFXDMC-UHFFFAOYSA-N) unambiguously define its connectivity . The tert-butyl group enhances steric protection of the carbamate, a feature exploited in peptide synthesis and drug design to prevent unwanted side reactions.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₂₅NO₃ | |
| Molecular Weight | 243.34 g/mol | |
| Boiling Point | 356.4 ± 25.0 °C (Predicted) | |
| Density | 0.962 ± 0.06 g/cm³ (Predicted) | |
| pKa | 12.94 ± 0.46 (Predicted) |
Spectroscopic and Collision Cross-Section Data
Collision cross-section (CCS) predictions for tert-butyl 8-oxooctylcarbamate adducts provide insights into its gas-phase behavior, which is critical for mass spectrometry applications. For instance, the [M+H]⁺ ion exhibits a CCS of 160.8 Ų, while the [M+Na]⁺ adduct shows 167.8 Ų . These values aid in compound identification during high-throughput screening.
Synthesis and Mechanistic Considerations
Synthetic Routes
While no explicit synthesis protocol for tert-butyl 8-oxooctylcarbamate is documented, analogous carbamate syntheses often employ SN1 or SN2 mechanisms. For example, the reaction of tert-butanol with hydrogen chloride proceeds via an SN1 pathway, forming a tert-butyloxonium ion intermediate that reacts with chloride . Adapting this methodology, the 8-oxooctyl chain could be introduced through nucleophilic substitution or oxidation of precursor alcohols.
Challenges in Carbamate Formation
The tert-butyl group’s steric bulk complicates carbamate formation, necessitating mild conditions to avoid decomposition. Strategies such as in situ protection of amines using di-tert-butyl dicarbonate (Boc₂O) in the presence of bases like triethylamine may be applicable . Subsequent oxidation of the octyl chain’s terminal alcohol to a ketone would yield the 8-oxooctyl moiety.
Physicochemical Properties and Stability
Thermal and Solubility Behavior
The compound’s predicted boiling point (356.4 °C) and density (0.962 g/cm³) suggest moderate volatility and compatibility with nonpolar solvents . Its pKa of 12.94 indicates weak acidity, likely associated with the carbamate’s NH group . Stability under acidic or basic conditions remains uncharacterized, necessitating empirical validation.
Degradation Pathways
Carbamates generally undergo hydrolysis under acidic or alkaline conditions, yielding amines and carbon dioxide. For tert-butyl 8-oxooctylcarbamate, exposure to strong acids may cleave the tert-butyl group, while basic conditions could deprotect the carbamate, releasing 8-oxooctylamine.
Applications in Organic and Pharmaceutical Chemistry
Role as a Protecting Group
The tert-butyl carbamate (Boc) group is widely used to protect amines during multi-step syntheses. By incorporating an 8-oxooctyl chain, this compound could facilitate the synthesis of ω-keto amines, intermediates in bioactive molecule production.
Research Gaps and Future Directions
Unexplored Synthetic Applications
The compound’s utility in polymer chemistry or as a ligand in catalysis is unexplored. Computational studies could predict its reactivity in novel reaction systems.
Need for Empirical Data
Predicted physicochemical properties require experimental validation. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) would clarify thermal stability, while NMR and IR spectroscopy could confirm structural integrity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume